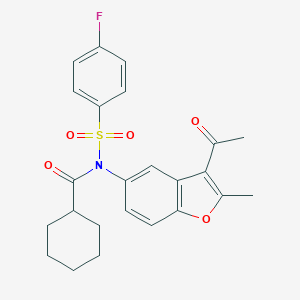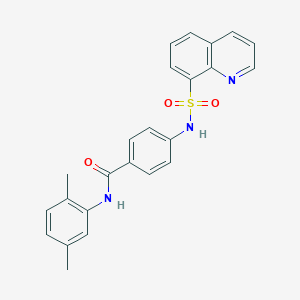
N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide, also known as DQ-661, is a novel small molecule inhibitor that has been developed for its potential use as a research tool in various scientific fields. The compound has been shown to have promising effects in inhibiting the activity of certain enzymes and proteins within living cells, and has been the subject of several studies exploring its potential applications.
作用機序
The mechanism of action of N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide involves the inhibition of certain enzymes and proteins within living cells. Specifically, the compound has been shown to inhibit the activity of the enzyme carbonic anhydrase IX (CAIX), which is overexpressed in many types of cancer cells. By inhibiting the activity of CAIX, N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide has been shown to reduce tumor growth and metastasis. The compound has also been shown to modulate the activity of immune cells by inhibiting the activity of certain proteins involved in the immune response.
Biochemical and physiological effects:
N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide has been shown to have several biochemical and physiological effects within living cells. In addition to its effects on the activity of CAIX and immune cells, the compound has been shown to modulate the activity of certain neurotransmitters in the brain, suggesting its potential use in the treatment of neurological disorders. The compound has also been shown to have effects on the expression of certain genes involved in cell growth and differentiation.
実験室実験の利点と制限
One of the main advantages of using N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide in lab experiments is its specificity for certain enzymes and proteins. The compound has been shown to have a high degree of selectivity for CAIX, making it a potentially useful tool for studying the role of this enzyme in cancer growth and metastasis. However, one limitation of using N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide in lab experiments is its relatively low potency compared to other small molecule inhibitors. This may limit its effectiveness in certain experiments, particularly those involving high concentrations of enzymes or proteins.
将来の方向性
There are several potential future directions for research on N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide. One area of interest is the development of new cancer therapies based on the compound's ability to inhibit the activity of CAIX. Another potential direction is the use of N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide in the treatment of autoimmune diseases, based on its ability to modulate the activity of immune cells. Additionally, further research is needed to explore the compound's potential use in the treatment of neurological disorders, particularly those involving the modulation of neurotransmitter activity.
合成法
The synthesis of N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide involves several steps, including the reaction of 2,5-dimethylaniline with 8-chloroquinoline, followed by the addition of a sulfonamide group and the formation of the benzamide structure. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.
科学的研究の応用
N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide has been shown to have potential applications in a variety of scientific fields, including cancer research, immunology, and neuroscience. In cancer research, the compound has been shown to inhibit the activity of certain enzymes involved in tumor growth and metastasis, making it a potential candidate for the development of new cancer therapies. In immunology, N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide has been shown to modulate the activity of immune cells, suggesting its potential use in the treatment of autoimmune diseases. In neuroscience, the compound has been shown to have effects on the activity of certain neurotransmitters, making it a potential candidate for the treatment of neurological disorders.
特性
IUPAC Name |
N-(2,5-dimethylphenyl)-4-(quinolin-8-ylsulfonylamino)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N3O3S/c1-16-8-9-17(2)21(15-16)26-24(28)19-10-12-20(13-11-19)27-31(29,30)22-7-3-5-18-6-4-14-25-23(18)22/h3-15,27H,1-2H3,(H,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTIWHKMQPBNHLG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,5-dimethylphenyl)-4-(quinoline-8-sulfonamido)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B491822.png)


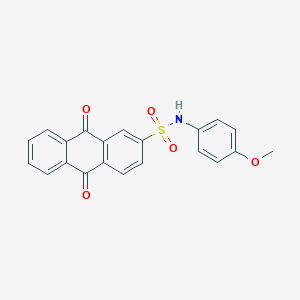
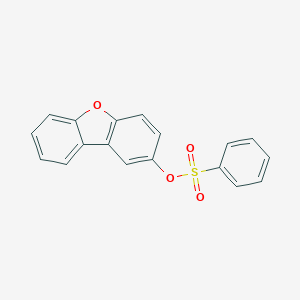
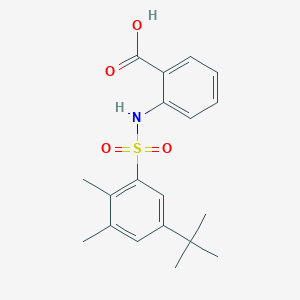
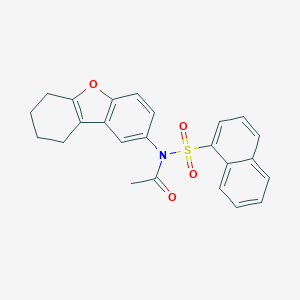
![2,4-dimethyl-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B491894.png)

![ethyl 3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinoline-1-carboxylate](/img/structure/B491906.png)
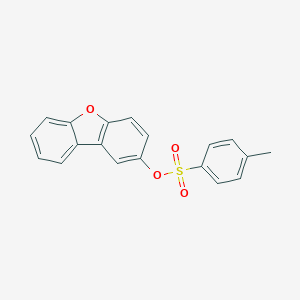
![4-fluoro-N-(3-methyl-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl)benzenesulfonamide](/img/structure/B491917.png)
